

Application Notes and Protocols for Direct Blue 86 Histology

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Compound of Interest

Compound Name: Direct Blue 86

Cat. No.: B15554617

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These application notes provide a detailed guide for the use of **Direct Blue 86** (also known as Solvent Blue 38 or Luxol Fast Blue) in histological applications, particularly for the visualization of myelin in the central nervous system. This technique is crucial for studying demyelination and other neuropathological conditions.

Introduction

Direct Blue 86 is an anionic phthalocyanine dye widely used in histology to stain the myelin sheaths of nerves.^[1] Its mechanism of action involves an acid-base reaction where the dye's sulfonic acid groups bind to the phospholipids of the myelin sheath, resulting in a distinct blue to greenish-blue coloration. This staining method is invaluable for identifying myelinated fibers and assessing the integrity of myelin in tissue sections. It is frequently employed in the Klüver-Barrera method, which combines a myelin stain with a neuronal stain like cresyl violet to simultaneously visualize both nerve fibers and cell bodies.^{[2][3][4][5]}

Data Presentation

The following table outlines the key parameters for **Direct Blue 86** (Luxol Fast Blue) staining, providing a basis for consistent and reproducible results.

Parameter	Value	Notes
Tissue Section Thickness	5-10 μm (paraffin), 20-30 μm (frozen)	Optimal thickness for clear visualization.[1]
Staining Solution	0.1% Direct Blue 86 in 95% Ethanol with 0.5% Glacial Acetic Acid	Prepare fresh before use.[1][2]
Staining Temperature	56-60°C	For overnight incubation to ensure complete staining.[1][2]
Staining Duration	16-24 hours	Ensures deep and even staining of myelin sheaths.[1]
Differentiation Solution	0.05% Lithium Carbonate	Used to remove excess stain and differentiate tissue components.[1][2]
Counterstain Solution	0.1% Cresyl Violet	Stains the Nissl substance in neurons for contrast.[1][2]
Counterstain Duration	30-40 seconds	Time can be adjusted based on the desired staining intensity.[1]

Experimental Protocols

This protocol is suitable for formalin-fixed, paraffin-embedded, or frozen sections of brain and spinal cord tissue.

Reagents and Solutions

- **Direct Blue 86** Staining Solution (0.1%):
 - **Direct Blue 86** (Solvent Blue 38)
 - 95% Ethanol
 - Glacial Acetic Acid

- Preparation: Dissolve 0.1 g of **Direct Blue 86** in 100 mL of 95% ethanol. Add 0.5 mL of glacial acetic acid. Mix well and filter before use.[\[2\]](#)
- Lithium Carbonate Solution (0.05%):
 - Lithium Carbonate
 - Distilled Water
 - Preparation: Dissolve 0.05 g of lithium carbonate in 100 mL of distilled water.[\[2\]](#)
- Cresyl Violet Solution (0.1%):
 - Cresyl Violet Acetate
 - Distilled Water
 - 10% Acetic Acid
 - Preparation: Dissolve 0.1 g of cresyl violet acetate in 100 mL of distilled water. Just before use, add a few drops of 10% acetic acid and filter.[\[4\]](#)
- 70% Ethanol
- 95% Ethanol
- 100% Ethanol
- Xylene
- Resinous mounting medium

Staining Procedure

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.

- Hydrate the sections through descending grades of alcohol: two changes of 100% ethanol for 3 minutes each, followed by one change of 95% ethanol for 3 minutes.
- For frozen sections, a defatting step in a 1:1 alcohol/chloroform mixture for a few hours to overnight may be performed before hydration.^[6]
- Staining with **Direct Blue 86**:
 - Immerse the slides in the 0.1% **Direct Blue 86** solution in a 56-60°C oven overnight (for frozen sections, do not exceed 16 hours).^{[1][2]}
- Rinsing:
 - Rinse off the excess stain with 95% ethanol.^{[1][2]}
 - Rinse thoroughly in distilled water.^{[1][2]}
- Differentiation:
 - Briefly immerse the slides in the 0.05% lithium carbonate solution for about 30 seconds.^{[1][4]}
 - Continue to differentiate in 70% ethanol for approximately 30 seconds, or until the gray matter is colorless and the white matter is sharply defined.^[6] This step should be monitored microscopically.
 - If necessary, repeat the lithium carbonate and 70% ethanol steps to achieve optimal differentiation.
 - Once differentiation is complete, wash the slides in distilled water.^{[1][6]}
- Counterstaining:
 - Immerse the slides in the 0.1% cresyl violet solution for 30-40 seconds.^[1]
 - Rinse briefly in distilled water.^[1]
- Dehydration and Mounting:

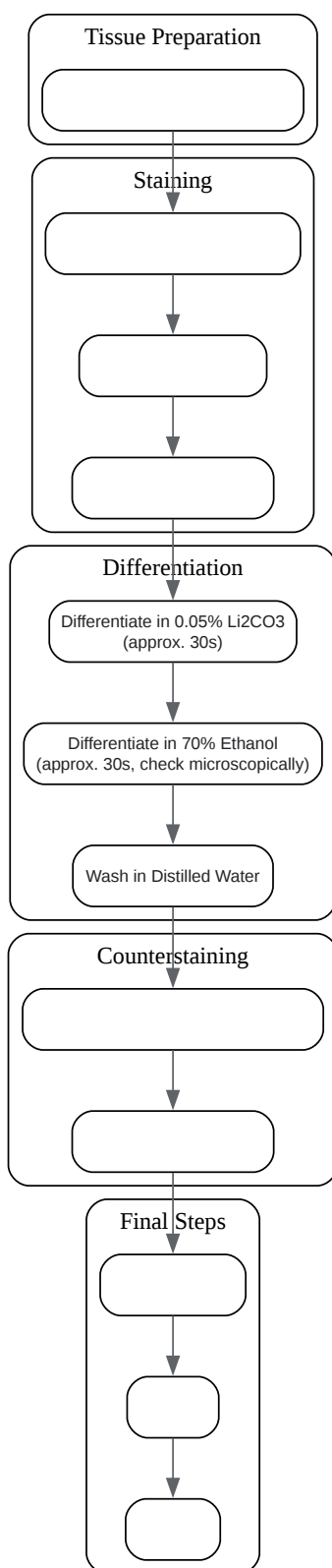
- Differentiate the counterstain in 95% ethanol for approximately 5 minutes, monitoring microscopically.[\[6\]](#)
- Dehydrate the sections in two changes of 100% ethanol for 5 minutes each.[\[1\]](#)
- Clear the slides in two changes of xylene for 5 minutes each.[\[1\]](#)
- Mount with a resinous medium.

Expected Results

- Myelin: Blue to Greenish-Blue
- Neurons (Nissl Substance): Pink to Violet
- Nuclei: Violet

Visualizations

Experimental Workflow Diagram



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Caption: Workflow for **Direct Blue 86** myelin staining.

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